molecular formula C6H12O4 B14756556 2-Ethoxyethyl hydroxyacetate CAS No. 624-55-5

2-Ethoxyethyl hydroxyacetate

Cat. No.: B14756556
CAS No.: 624-55-5
M. Wt: 148.16 g/mol
InChI Key: CECPJMQOXBCMDQ-UHFFFAOYSA-N
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Description

2-Ethoxyethyl hydroxyacetate is an organic compound with the molecular formula C6H12O4. It is also known as diethylene glycol monoacetate. This compound is a colorless liquid that is partially soluble in water and is used in various industrial applications due to its solvent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl hydroxyacetate can be synthesized through the esterification of diethylene glycol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

HOCH2CH2OCH2CH2OH+CH3COOHCH3COOCH2CH2OCH2CH2OH+H2O\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} HOCH2​CH2​OCH2​CH2​OH+CH3​COOH→CH3​COOCH2​CH2​OCH2​CH2​OH+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where diethylene glycol and acetic acid are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethylene glycol monoacetate.

    Reduction: It can be reduced to form ethylene glycol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Diethylene glycol monoacetate.

    Reduction: Ethylene glycol derivatives.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyethyl hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a solvent for biological assays.

    Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: Used in the production of coatings, dyes, and cosmetics due to its solvent properties.

Mechanism of Action

The mechanism by which 2-Ethoxyethyl hydroxyacetate exerts its effects involves its ability to act as a solvent, facilitating the dissolution and interaction of various compounds. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl acetate
  • Ethylene glycol monoethyl ether acetate
  • Diethylene glycol monoethyl ether acetate

Uniqueness

2-Ethoxyethyl hydroxyacetate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.

Properties

CAS No.

624-55-5

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethoxyethyl 2-hydroxyacetate

InChI

InChI=1S/C6H12O4/c1-2-9-3-4-10-6(8)5-7/h7H,2-5H2,1H3

InChI Key

CECPJMQOXBCMDQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CO

Origin of Product

United States

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